1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid
Overview
Description
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Attachment of the Tetrahydro-2H-pyran Moiety: This step involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups, which can be achieved through acid-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition or modulation of enzyme activity. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents.
Comparison with Similar Compounds
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-5-boronic acid stands out due to its unique combination of an indazole ring and a boronic acid group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for drug development.
Properties
IUPAC Name |
[1-(oxan-2-yl)indazol-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c16-13(17)10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-18-12/h4-5,7-8,12,16-17H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUXPJWAMAUDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C3CCCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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